molecular formula C9H10OS B12985216 3-Butyn-2-ol, 2-methyl-4-(3-thienyl)- CAS No. 133844-85-6

3-Butyn-2-ol, 2-methyl-4-(3-thienyl)-

Cat. No.: B12985216
CAS No.: 133844-85-6
M. Wt: 166.24 g/mol
InChI Key: QLXMJXCJDAJNRR-UHFFFAOYSA-N
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Description

2-methyl-4-(thiophen-3-yl)but-3-yn-2-ol is an organic compound with the molecular formula C9H10OS It is characterized by the presence of a thiophene ring, a butynol group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-4-(thiophen-3-yl)but-3-yn-2-ol can be synthesized through the condensation of acetylene and acetone, a reaction that can be promoted using either base (Favorskii reaction) or Lewis acid catalysts . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, 2-methyl-4-(thiophen-3-yl)but-3-yn-2-ol is produced as a precursor to terpenes and terpenoids . The production process involves similar reaction conditions as the laboratory synthesis but is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(thiophen-3-yl)but-3-yn-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of brominated or sulfonated derivatives.

Scientific Research Applications

2-methyl-4-(thiophen-3-yl)but-3-yn-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-(thiophen-3-yl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-(thiophen-3-yl)but-3-yn-2-ol is unique due to the presence of both a thiophene ring and an alkyne group, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

133844-85-6

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

2-methyl-4-thiophen-3-ylbut-3-yn-2-ol

InChI

InChI=1S/C9H10OS/c1-9(2,10)5-3-8-4-6-11-7-8/h4,6-7,10H,1-2H3

InChI Key

QLXMJXCJDAJNRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CSC=C1)O

Origin of Product

United States

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